molecular formula C13H21N3O3 B1528045 4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester CAS No. 1251017-76-1

4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

Cat. No.: B1528045
CAS No.: 1251017-76-1
M. Wt: 267.32 g/mol
InChI Key: QZLJZHIAPTURIW-UHFFFAOYSA-N
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Description

This compound (CAS: 1251017-76-1) is a bicyclic heterocyclic derivative featuring an imidazo[4,5-c]pyridine core substituted with a hydroxymethyl group at position 4, a methyl group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at position 3. Its molecular formula is C₁₃H₂₁N₃O₃, with a molecular weight of 267.32 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or neuroactive agents .

Safety data indicate hazards such as acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-9-11(10(16)7-17)15(4)8-14-9/h8,10,17H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLJZHIAPTURIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1CO)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A : 4-Hydroxymethyl-3-Isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester (CAS: 1251001-42-9)
  • Molecular Formula : C₁₅H₂₅N₃O₃
  • Molecular Weight : 295.38 g/mol
  • Key Differences: The 3-position substituent is isopropyl instead of methyl.
  • Availability : Discontinued across all commercial quantities, limiting its utility compared to the methyl-substituted analogue .
Compound B : 3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester (CAS: 1251016-63-3)
  • Molecular Formula : C₁₀H₁₄N₄O₂
  • Molecular Weight : 246.25 g/mol
  • Key Differences : Replaces the imidazole ring with a triazole moiety. This modification reduces hydrogen-bonding capacity and may enhance metabolic stability.
  • Applications : Used in click chemistry or as a ligand in catalytic systems .

Functional Analogues

Compound C : (3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
  • Molecular Weight : 510 g/mol (M+H⁺)
  • Key Differences : Incorporates a pyrrolo-pyrazine fused system and a tosyl group, enabling interactions with hydrophobic enzyme pockets.
  • Synthetic Utility : Synthesized via multi-step reactions involving Lawesson’s reagent, achieving 79% purity .

Comparative Data Table

Property Target Compound Compound A (Isopropyl) Compound B (Triazolo) Compound C (Pyrrolo-Pyrazine)
CAS Number 1251017-76-1 1251001-42-9 1251016-63-3 N/A
Molecular Weight 267.32 g/mol 295.38 g/mol 246.25 g/mol 510 g/mol
Substituents 3-Methyl, 4-Hydroxymethyl 3-Isopropyl, 4-Hydroxymethyl Triazole ring Tosyl, Pyrrolo-Pyrazine
Hazards H302, H315, H319, H335 Discontinued (No data) No data No data
Applications Pharmaceutical intermediate Discontinued Catalysis, Click Chemistry Kinase inhibitor synthesis

Key Research Findings

  • Bioactivity : The target compound’s imidazo-pyridine core is critical for binding ATP pockets in kinases, whereas Compound C’s pyrrolo-pyrazine system shows enhanced selectivity for tyrosine kinases .
  • Stability : The tert-butyl ester in the target compound and Compound A improves stability under acidic conditions compared to unprotected analogues .

Biological Activity

4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester (CAS No. 1251017-76-1) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a tetrahydroimidazopyridine framework, which is known for its diverse pharmacological properties. The compound is typically synthesized as a tert-butyl ester to enhance its solubility and stability.

Structural Formula

C13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_3

Physical Properties

PropertyValue
Molecular Weight250.29 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazopyridines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The compound may act through multiple pathways, including the inhibition of key signaling proteins involved in cancer cell survival and proliferation.
  • Case Study : A derivative related to this compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity with a favorable therapeutic index compared to non-cancerous cell lines .

Antimicrobial Activity

Imidazopyridine derivatives are also being explored for their antimicrobial properties. Certain compounds have shown activity against Gram-positive bacteria and fungi.

  • Study Findings : In vitro tests revealed that some derivatives exhibited MIC values ranging from 0.25 to 1 μg/mL against various bacterial strains, including Staphylococcus aureus and Listeria monocytogenes .
  • Potential Applications : These findings suggest that the compound could be developed as a novel antimicrobial agent.

Neuroprotective Effects

Emerging research indicates that compounds similar to 4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives may possess neuroprotective effects.

  • Mechanism : The neuroprotective action is hypothesized to involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease.
  • Research Outcome : Compounds exhibiting dual inhibition of these enzymes have shown promise in improving cognitive function in preclinical models .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile:

  • Toxicity Studies : Preliminary assessments indicate potential toxic effects on aquatic life and possible carcinogenic properties; thus, caution is advised when handling this compound .
  • Regulatory Status : The compound is classified under substances that may cause allergic skin reactions and has been flagged for further toxicological evaluation.

Preparation Methods

Step 1: Synthesis of the Imidazo[4,5-c]pyridine Core

  • Starting Materials: A suitable 2-aminopyridine derivative and an α-haloketone or α-haloester are employed.
  • Reaction: The 2-aminopyridine undergoes nucleophilic substitution with the α-haloketone, followed by intramolecular cyclization to form the imidazo ring fused to the pyridine.
  • Conditions: Typically performed in polar aprotic solvents (e.g., DMF or DMSO) with mild heating (50–100°C).
  • Yield: Moderate to good yields (50–80%) depending on substituents and reaction time.

Step 2: Introduction of the 3-Methyl Group

  • Method: Methylation at the 3-position can be achieved via alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Conditions: Room temperature to mild heating in solvents like acetonitrile or acetone.
  • Notes: Selectivity is critical to avoid over-alkylation.

Step 3: Esterification to Form the tert-Butyl Ester

  • Method: The free carboxylic acid at the 5-position is converted into the tert-butyl ester using tert-butanol and an acid catalyst or via reaction with isobutylene under acidic conditions.
  • Alternative: Use of tert-butyl chloroformate with a base (e.g., triethylamine) for esterification.
  • Conditions: Mild temperatures (0–25°C) to prevent decomposition.
  • Yield: High yields (>85%) are typical for this step.

Step 4: Hydroxymethylation at the 4-Position

  • Method: Introduction of the hydroxymethyl group can be performed by selective oxidation followed by reduction or direct hydroxymethylation using formaldehyde under basic conditions.
  • Conditions: Controlled pH and temperature to maintain regioselectivity.
  • Notes: Protection of other functional groups may be necessary to avoid side reactions.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Purpose Typical Yield (%)
1 Cyclization 2-Aminopyridine + α-haloketone, DMF, 80°C Formation of imidazo[4,5-c]pyridine core 60–75
2 Methylation Methyl iodide, K2CO3, acetone, RT Introduction of 3-methyl group 70–85
3 Esterification tert-Butanol + acid catalyst or tert-butyl chloroformate + base Formation of tert-butyl ester 85–95
4 Hydroxymethylation Formaldehyde, base, controlled temp Introduction of 4-hydroxymethyl 60–80

Research Findings and Optimization

  • Solvent Effects: Polar aprotic solvents favor cyclization and methylation steps by enhancing nucleophilicity and solubility of reactants.
  • Temperature Control: Mild heating improves reaction rates but excessive temperatures can lead to decomposition, especially during esterification.
  • Purification: Chromatographic techniques such as flash column chromatography or preparative HPLC are essential to isolate pure product due to close Rf values of intermediates.
  • Yield Improvement: Use of microwave-assisted synthesis has been reported in related compounds to reduce reaction times and improve yields.
  • Regioselectivity: Protecting groups may be employed during hydroxymethylation to avoid unwanted side reactions.

Analytical Data Supporting Preparation

Parameter Value
Molecular Formula C13H21N3O3
Molecular Weight 267.32 g/mol
Exact Mass 267.158
Polar Surface Area (PSA) 67.59 Ų
LogP 1.18

These physicochemical data confirm the expected structure and purity of the final tert-butyl ester compound.

Q & A

Basic Research Questions

Q. What are the critical handling precautions for this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications (H302, H315, H319, H335) indicating oral toxicity, skin/eye irritation, and respiratory tract irritation. Use PPE including P95 respirators, nitrile gloves, and full-body chemical-resistant suits. Avoid dust generation via controlled weighing and use fume hoods for ventilation. Decontaminate spills with inert absorbents and dispose via licensed waste services .

Q. How can researchers confirm the compound’s structural identity and purity?

  • Methodological Answer : Confirm molecular identity via high-resolution mass spectrometry (HRMS) matching the molecular formula (C₁₃H₂₁N₃O₃, MW 267.32 g/mol). Purity assessment requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards. For crystallinity analysis, adapt X-ray diffraction protocols used for analogous imidazo-pyridine derivatives .

Q. What storage conditions ensure the compound’s stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C. Stability data indicate no decomposition under dry, dark conditions, but hydrolysis risks exist due to the tert-butyl ester group. Monitor via periodic NMR or TLC to detect degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce side products?

  • Methodological Answer : Optimize reaction parameters (e.g., solvent polarity, temperature gradients) using design of experiments (DoE). For imidazo-pyridine core formation, employ catalytic hydrogenation or microwave-assisted cyclization. Monitor intermediates via LC-MS and isolate via flash chromatography. Computational tools (e.g., DFT) can predict steric/electronic barriers in ring-closing steps .

Q. How to address contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies across pH 3–9 at 40°C for 14 days. Analyze degradation products via UPLC-QTOF-MS. Compare kinetic profiles to structurally similar tert-butyl esters, noting hydrolytic susceptibility of the carboxylic acid protecting group .

Q. What strategies resolve gaps in ecological toxicity assessments for this compound?

  • Methodological Answer : Use in silico tools (e.g., ECOSAR, TEST) to predict acute/chronic aquatic toxicity. Validate via Daphnia magna or algal growth inhibition assays if computational results indicate risk. For soil mobility, perform column leaching studies with HPLC quantification .

Q. How to design experiments probing reactivity in novel cross-coupling reactions?

  • Methodological Answer : Screen palladium/copper catalysts for Suzuki-Miyaura couplings using the hydroxymethyl group as a handle. Employ high-throughput experimentation (HTE) with automated liquid handlers to test 96 conditions in parallel. Analyze regioselectivity via NOESY NMR and X-ray crystallography .

Q. What methodologies evaluate mutagenic potential absent existing toxicological data?

  • Methodological Answer : Perform Ames tests (OECD 471) with Salmonella TA98/TA100 strains ± metabolic activation. Complement with micronucleus assays in mammalian cells (OECD 487). Cross-reference structural alerts (e.g., nitro groups in related compounds) using Toxtree software .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

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